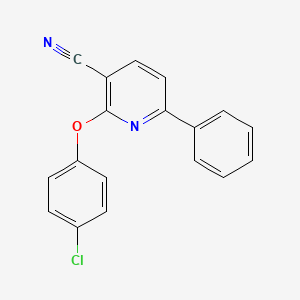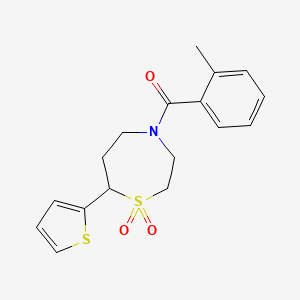![molecular formula C24H23N3O4 B2385563 3-[1,1'-联苯]-4-基-2-[2-(2,4-二甲氧基苯基)腙]-3-氧代丙醛 O-甲基肟 CAS No. 338965-29-0](/img/structure/B2385563.png)
3-[1,1'-联苯]-4-基-2-[2-(2,4-二甲氧基苯基)腙]-3-氧代丙醛 O-甲基肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and medicine
科学研究应用
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It may be used in the development of new materials and as a precursor for other chemical compounds
作用机制
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets . For instance, if the compound targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in. The downstream effects would depend on the specific pathways and the role of the targets within these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could affect various processes such as cell growth, differentiation, or apoptosis.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme temperatures or pH levels could affect the compound’s structure and, consequently, its ability to interact with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the reaction of biphenyl-4-carbohydrazide with 2,4-dimethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the oxime group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
相似化合物的比较
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-4-[{2-(2,4-dinitrophenyl)hydrazono}benzene-1,3-diol]
Uniqueness
Compared to similar compounds, 3-[1,1’-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in scientific research, making it a valuable compound for further study .
属性
IUPAC Name |
(2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMKBGAZRPPBJU-IGTSRSDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

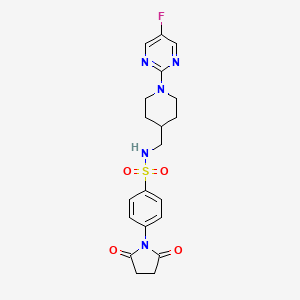
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
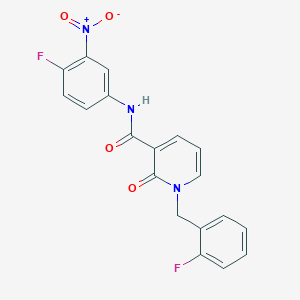
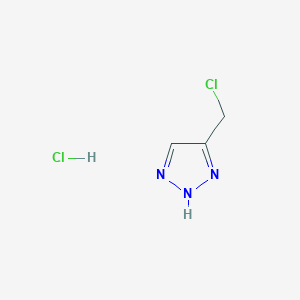
![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
